3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
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Description
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid is a useful research compound. Its molecular formula is C6H8N2O2S2 and its molecular weight is 204.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole structure have been reported to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial effects .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . This suggests that the compound might interact with its targets, leading to changes in their function or activity.
Biochemical Pathways
1,3,4-thiadiazole derivatives have been reported to disrupt processes related to dna replication, inhibiting the replication of both bacterial and cancer cells . This suggests that the compound might interfere with key biochemical pathways involved in cell replication and growth.
Result of Action
Based on the reported activities of similar 1,3,4-thiadiazole derivatives, the compound might induce changes in cell function or viability, potentially leading to the inhibition of cell replication and growth .
Action Environment
The compound’s stability might be affected by factors such as light, temperature, and atmospheric conditions .
Biochemical Analysis
Biochemical Properties
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinases, by binding to their active sites . Additionally, it can interact with proteins involved in signal transduction pathways, thereby modulating cellular responses . The thiadiazole ring’s mesoionic nature allows it to form strong interactions with biological targets, enhancing its efficacy in biochemical reactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to disrupt DNA replication processes, leading to the inhibition of both bacterial and cancer cell proliferation . It influences cell signaling pathways by interacting with key proteins and enzymes, thereby altering gene expression and cellular metabolism . The compound’s ability to cross cellular membranes allows it to exert its effects efficiently within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and disrupting normal cellular functions . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins . The inhibition of protein kinases by this compound leads to alterations in signal transduction pathways, ultimately affecting cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate key metabolic processes . The interactions with specific enzymes and cofactors are crucial for its biological activity and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound is transported across cellular membranes by specific transporters and binding proteins . Its localization and accumulation within cells are influenced by these interactions, affecting its overall efficacy . The compound’s ability to cross cellular membranes and reach its target sites is a key factor in its biological activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell by targeting signals and post-translational modifications . Its localization within the cell affects its interactions with biomolecules and its overall efficacy . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S2/c1-4-7-8-6(12-4)11-3-2-5(9)10/h2-3H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEBUBGIZUJFKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599130 |
Source
|
Record name | 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869943-40-8 |
Source
|
Record name | 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.